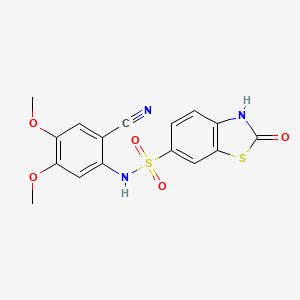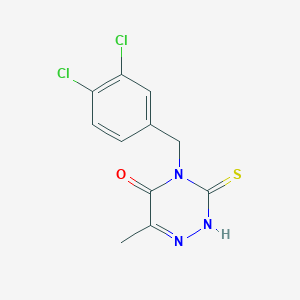
4-(3,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a dichlorobenzyl group, a methyl group, and a sulfanyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride and a suitable nucleophile.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl sulfate.
Sulfanylation: The sulfanyl group can be added through thiolation reactions using thiol reagents like thiourea or mercaptans.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the triazine ring can interact with active sites through hydrogen bonding or π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorobenzyl)-6-methyl-1,2,4-triazin-5(4H)-one: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
4-(3,4-Dichlorobenzyl)-3-sulfanyl-1,2,4-triazin-5(4H)-one: Lacks the methyl group, potentially altering its chemical behavior and applications.
4-(3,4-Dichlorobenzyl)-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one: Similar to the target compound but with a different sulfur-containing group.
Uniqueness
The presence of both the sulfanyl and methyl groups in 4-(3,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one imparts unique chemical properties, such as enhanced reactivity and potential for diverse interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9Cl2N3OS |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-10(17)16(11(18)15-14-6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,15,18) |
InChI Key |
BNMOMDOSYGYLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B11072471.png)
![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11072479.png)
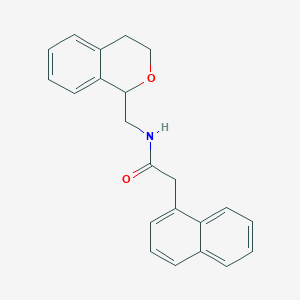
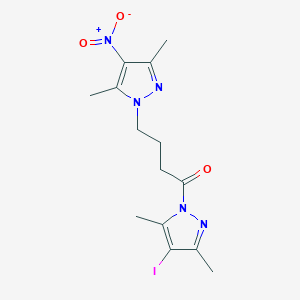
![5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11072493.png)
![[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate](/img/structure/B11072497.png)
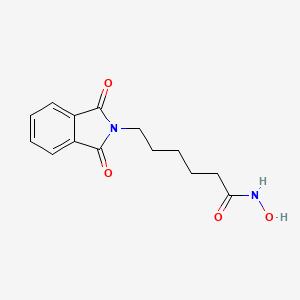
![N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11072505.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)
![3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072525.png)
![(2Z)-{[2-(benzylcarbamoyl)phenyl]imino}(phenyl)ethanoic acid](/img/structure/B11072528.png)
![N-(3-chlorophenyl)-N'-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)urea](/img/structure/B11072533.png)
![Thiazolo[4,5-d]pyrimidin-7(6H)-one, 5-(2-fluorophenyl)-2,3-dihydro-3-(2-propenyl)-2-thioxo-](/img/structure/B11072541.png)
